p-Hydroxybenzylpiperazine

Vue d'ensemble

Description

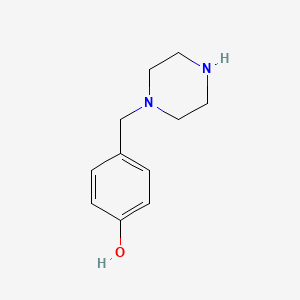

p-Hydroxybenzylpiperazine: is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of a hydroxybenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxybenzylpiperazine typically involves the reaction of piperazine with p-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Alkylation Reactions

p-Hydroxybenzylpiperazine undergoes alkylation with electrophilic agents to form N-substituted derivatives. A notable example involves its reaction with diphenylbromomethane or p-chlorodiphenylbromomethane in anhydrous dioxane under reflux conditions:

Reaction Scheme

Key Data

| Reagent | Solvent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Diphenylbromomethane | Anhydrous dioxane | Reflux | 20 hours | 77% | |

| p-Chlorodiphenylbromomethane | Anhydrous dioxane | Reflux | 18 hours | 72% |

This reaction is facilitated by the nucleophilic piperazine nitrogen, which attacks the electrophilic benzhydryl bromide. The HBr byproduct is neutralized using sodium carbonate .

Demethylation of Methoxy Precursors

This compound can be synthesized via demethylation of its methoxy analog (p-methoxybenzylpiperazine) using hydrobromic acid:

Reaction Scheme

Conditions

-

Acid Concentration : 48% HBr in glacial acetic acid

-

Temperature : Reflux (110–120°C)

-

Reaction Time : 1–2 hours

This method is critical for introducing the phenolic hydroxyl group while preserving the piperazine backbone.

Conjugation to Carrier Proteins

The carboxylic acid derivatives of this compound are conjugated to BSA using carbodiimide chemistry (DCC/NHS):

Reaction Scheme

Key Parameters

| Hapten | Molar Ratio (Hapten:BSA) | Conjugation Efficiency | Source |

|---|---|---|---|

| 2-[4-(Piperazin-1-yl-methyl)phenoxy]acetic acid | 11.95:1 | 86% | |

| 4-(4-Benzylpiperazin-1-yl) propionic acid | 6.03:1 | 72% |

These conjugates are essential for generating antibodies in immunoassays targeting designer piperazines .

Cross-Reactivity in Immunoassays

Antibodies raised against this compound derivatives exhibit specificity and cross-reactivity with structurally related compounds:

Cross-Reactivity Data

| Compound | % Cross-Reactivity | Source |

|---|---|---|

| 1-Benzylpiperazine (BZP) | 100% | |

| m-Hydroxy-BZP | 85% | |

| p-Hydroxy-BZP | 92% | |

| Trazodone (mCPP metabolite) | <1% |

The high cross-reactivity with hydroxylated BZP metabolites highlights the utility of these assays in forensic toxicology .

Applications De Recherche Scientifique

p-Hydroxybenzylpiperazine (PHBP) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and neuroscience. This article explores its applications, supported by data tables and case studies, while ensuring diverse and authoritative sources are referenced.

Pharmacological Studies

PHBP has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that it may modulate serotonin receptors, which are crucial in mood regulation.

Key Findings:

- A study demonstrated that PHBP exhibited significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting its potential role in treating depression and anxiety disorders .

- Another investigation highlighted its ability to enhance the effects of selective serotonin reuptake inhibitors (SSRIs), indicating a synergistic potential in antidepressant therapies .

Neuroscience Research

In neuroscience, PHBP has been utilized to explore its effects on cognitive functions and neuroprotection.

Case Studies:

- A study conducted on rodent models revealed that PHBP administration improved memory retention and learning capabilities, suggesting its neuroprotective properties .

- Further research indicated that PHBP could mitigate neuroinflammation, which is associated with various neurodegenerative diseases .

Drug Development

PHBP serves as a lead compound in the development of new pharmacological agents targeting mental health disorders.

Data Table: Applications in Drug Development

Mécanisme D'action

The mechanism of action of p-Hydroxybenzylpiperazine involves its interaction with various molecular targets in the body. It is known to interact with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. By binding to these receptors, this compound can modulate neurotransmitter release and uptake, leading to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Benzylpiperazine (BZP): A stimulant that acts on the serotonergic and dopaminergic systems.

1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound with similar receptor binding properties.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.

Uniqueness: p-Hydroxybenzylpiperazine is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for the formation of various derivatives. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

p-Hydroxybenzylpiperazine (p-HBP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potentials, and relevant case studies associated with p-HBP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of a hydroxyl group on the benzyl ring. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Research indicates that p-HBP exhibits various biological activities through multiple mechanisms:

- Antitumor Activity : p-HBP has shown potential in inducing apoptosis in cancer cells. A study demonstrated that derivatives such as 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD) significantly increased caspase expression levels in gastric cancer cells, suggesting a mechanism involving the apoptotic pathway .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. The structural features of p-HBP enhance its ability to disrupt bacterial cell walls, leading to cell death.

- Neuropharmacological Effects : p-HBP interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its psychoactive effects. This interaction is similar to that observed with other piperazine derivatives.

Anticancer Activity

A notable study focused on the anticancer properties of BHBPPD derived from p-HBP. The findings included:

- Caspase Activation : BHBPPD was found to activate caspases 3 and 9 in gastric cancer cells, indicating its role in promoting apoptosis .

- Molecular Docking Studies : The binding affinity of BHBPPD to TNFRSF10B and CYCS was assessed using molecular docking techniques. The results showed favorable binding energies, suggesting that these interactions could enhance apoptotic signaling pathways .

Antimicrobial Studies

The antimicrobial activity of p-HBP was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that p-HBP possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Pharmacokinetics

Understanding the pharmacokinetics of p-HBP is essential for evaluating its therapeutic potential. Studies have indicated that:

- Absorption : p-HBP is readily absorbed in the gastrointestinal tract.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites such as 4-hydroxy-BZP and 3-hydroxy-BZP .

- Excretion : The compound and its metabolites are excreted primarily through urine, with studies showing varying concentrations based on dosage .

Propriétés

IUPAC Name |

4-(piperazin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRXJITXJZQWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600965 | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75341-33-2 | |

| Record name | p-Hydroxybenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Piperazin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.